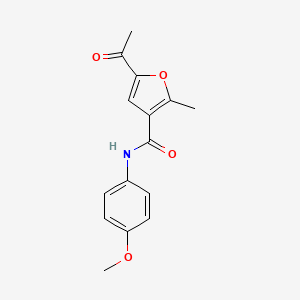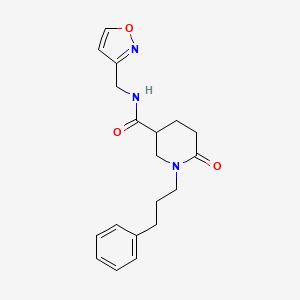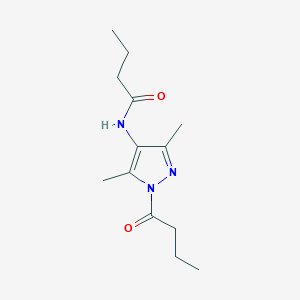
5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the direct synthesis of 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide is not explicitly detailed in the available literature, related syntheses provide insight into potential methods. For instance, the synthesis of similar compounds often involves palladium-catalysed cyclisation processes or the use of acetoxy and methoxy groups in strategic positions to facilitate specific molecular architectures (Lindahl et al., 2006). Another approach includes the condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection steps (Irgashev et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide has been extensively analyzed using techniques like X-ray diffraction and density functional theory (DFT). These analyses reveal details about the crystalline structure, molecular geometry, and electronic properties such as HOMO and LUMO energies. For instance, Demir et al. (2015) provide a comprehensive analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, including its molecular geometry and vibrational frequencies using DFT calculations (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide and its analogs can involve various electrophilic and nucleophilic reagents, leading to diverse derivatives. These reactions are crucial for modifying the compound's chemical properties for specific applications. Soliman and El-Sakka (2017) discussed the reactivity of a related compound with aromatic aldehydes and phthalic anhydride, demonstrating the formation of 3-arylidenefuranone derivatives and amides through condensation and refluxing ethanol treatments, respectively (Soliman & El-Sakka, 2017).
Physical Properties Analysis
The physical properties of 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide and related compounds include solubility, melting point, and crystalline structure. These properties are influenced by the molecular arrangement and intermolecular forces present in the crystal lattice. Studies like those by Demir et al. (2015) offer insights into the crystalline systems and lattice constants, which are critical for understanding the compound's physical behavior (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties of 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide, such as its reactivity, stability, and chemical transformations, are central to its applications in synthetic chemistry. The compound's interactions with nucleophiles, electrophiles, and its potential for participating in various chemical reactions highlight its versatility. The study of related compounds, as detailed by Soliman and El-Sakka (2017), provides a foundation for understanding these chemical properties and their implications for synthetic strategies (Soliman & El-Sakka, 2017).
Propiedades
IUPAC Name |
5-acetyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9(17)14-8-13(10(2)20-14)15(18)16-11-4-6-12(19-3)7-5-11/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFVGMVQWPMLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5681640 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-4-piperidin-3-yl-N-[3-(1H-tetrazol-5-yl)benzyl]benzamide](/img/structure/B5655542.png)


![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5655573.png)
![9-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655586.png)
![2-butyl-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5655593.png)

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-{5-[(methylthio)methyl]-2-furoyl}octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5655615.png)
![5-(2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5655617.png)
![3-{(3R*,4S*)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5655629.png)
![5,6,7-trimethyl-2-phenyl-2,6-dihydro-3H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3-one](/img/structure/B5655634.png)
![N-methyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5655637.png)
![2-[(2-cyclopropyl-2-oxoethyl)thio]-4,5,6-trimethylnicotinonitrile](/img/structure/B5655644.png)